2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one
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Overview
Description
2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an amino group, a benzo[d]thiazole moiety, a piperidine ring, and a chromenone core, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of TCMDC-124009, also known as 2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein synthesis within the malaria parasite, making it a promising target for antimalarial drugs .
Mode of Action
TCMDC-124009 acts as a pro-inhibitor . It inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124009 adduct via enzyme-mediated production . This mechanism is referred to as reaction hijacking . The human AsnRS is much less susceptible to this reaction hijacking mechanism .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124009 disrupts the protein synthesis pathway in the malaria parasite. This disruption leads to an activation of the amino acid starvation response, which can cause cell death .
Pharmacokinetics
The compound has been described as having potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development , suggesting favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of TCMDC-124009’s action include the inhibition of protein translation and the activation of the amino acid starvation response within the malaria parasite. These effects can lead to the death of the parasite .
Action Environment
The action, efficacy, and stability of TCMDC-124009 can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the parasite’s resistance mechanisms. Tcmdc-124009 has been shown to have a low propensity for resistance development , suggesting that it may remain effective even in environments with high levels of drug resistance.
Biochemical Analysis
Biochemical Properties
TCMDC-124009 interacts with the enzyme Prolyl-tRNA synthetase in Plasmodium falciparum . This interaction is selective and allosteric, meaning it occurs at a site other than the enzyme’s active site . The compound’s interaction with this enzyme is part of its role in biochemical reactions .
Cellular Effects
The effects of TCMDC-124009 on cellular processes are primarily related to its inhibition of Prolyl-tRNA synthetase . By inhibiting this enzyme, TCMDC-124009 can potentially disrupt protein synthesis within the cell, affecting various cellular functions .
Molecular Mechanism
TCMDC-124009 exerts its effects at the molecular level through its interaction with Prolyl-tRNA synthetase . The compound binds to this enzyme outside of the active site, inhibiting its function . This interaction can lead to changes in gene expression and protein synthesis within the cell .
Temporal Effects in Laboratory Settings
The compound has been shown to selectively inhibit Prolyl-tRNA synthetase, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
TCMDC-124009 is involved in the metabolic pathway related to protein synthesis, specifically the process of tRNA synthetase . It interacts with the enzyme Prolyl-tRNA synthetase, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its interaction with Prolyl-tRNA synthetase, it is likely that it is transported to sites where this enzyme is active .
Subcellular Localization
The subcellular localization of TCMDC-124009 is likely related to the location of Prolyl-tRNA synthetase within the cell . As TCMDC-124009 interacts with this enzyme, it may be localized to the same subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzo[d]thiazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Another compound with a benzo[d]thiazole moiety, known for its anti-cancer properties.
2-amino-3-(benzo[d]thiazol-2-yl)propanoic acid:
Uniqueness
What sets 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one apart is its combination of functional groups, which confer a unique set of chemical and biological properties. Its ability to act as a topoisomerase I inhibitor, combined with its potential for further functionalization, makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-24(2)10-5-11-27(13-24)12-15-17(28)9-8-14-20(29)19(22(25)30-21(14)15)23-26-16-6-3-4-7-18(16)31-23/h3-4,6-9,28H,5,10-13,25H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJMYFCZFFUWDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)N)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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